molecular formula C11H7F3N2O2 B6145885 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1143521-43-0

1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B6145885
CAS No.: 1143521-43-0
M. Wt: 256.18 g/mol
InChI Key: QBDFYHKKZDWPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is a chemical compound known for its unique structural features and significant applications in various fields. The compound consists of a pyrazole ring substituted with a trifluoromethyl group and a carboxylic acid group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydroxylated derivatives, and reduced forms of the original compound

Scientific Research Applications

1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)phenylboronic acid
  • 1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole
  • 4-(trifluoromethyl)benzeneboronic acid

Uniqueness

1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring with a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1143521-43-0

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-1-3-8(4-2-7)16-6-5-9(15-16)10(17)18/h1-6H,(H,17,18)

InChI Key

QBDFYHKKZDWPGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=CC(=N2)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.